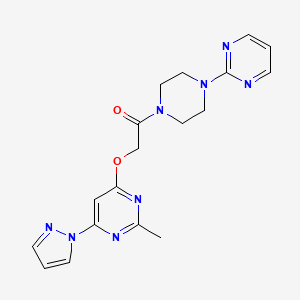

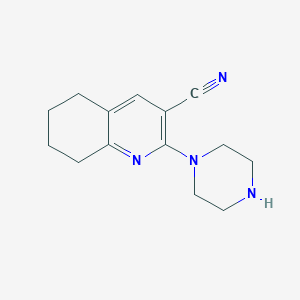

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea" is a chemical entity that can be associated with a class of compounds that exhibit biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds with pyrimidine and urea moieties, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino functional groups and urea or thiourea derivatives. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas in the presence of an acid leads to the formation of high yields of 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates. These intermediates can undergo base-promoted cyclization to afford pyrimidine-2,4-diones, which are structurally related to the compound of interest . This suggests that a similar approach could be employed for the synthesis of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea," potentially involving the initial formation of a dimethylamino pyrimidine followed by a reaction with an appropriate phenyl urea derivative.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The dimethylamino group attached to the pyrimidine ring is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The phenyl urea moiety could contribute to the compound's ability to interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the pyrimidine and urea functionalities. Pyrimidine rings can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, depending on the substitution pattern and the nature of the substituents. The urea moiety can engage in hydrogen bonding and can also be involved in reactions with electrophiles or nucleophiles at the carbonyl or amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea" would be influenced by its molecular structure. The presence of the dimethylamino group could increase the basicity of the pyrimidine ring, while the urea functionality could contribute to the compound's solubility in polar solvents due to hydrogen bonding capability. The lipophilicity of the compound would be affected by the dimethylphenyl group, which could enhance its ability to cross biological membranes .

Applications De Recherche Scientifique

Synthesis and Reactions

- N-Arylsulfonyl-N′-(pyrimidin-4-yl)ureas Synthesis : A study detailed the synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas and their reactions with dimethyl sulfoxide, demonstrating the utility of pyrimidine derivatives in creating complex urea compounds (Zeuner & Niclas, 1989).

- Complexation-induced Unfolding of Heterocyclic Ureas : Research on heterocyclic ureas revealed their concentration-dependent unfolding to form multiply hydrogen-bonded complexes, highlighting potential applications in self-assembly and material science (Corbin et al., 2001).

Material Science and Supramolecular Chemistry

- Strong Dimerization of Ureidopyrimidones : This study investigated the dimerization properties of ureidopyrimidones via hydrogen bonding, contributing to the development of supramolecular structures and materials (Beijer et al., 1998).

Antimicrobial Activity and Pharmaceutical Applications

- Synthesis and Antimicrobial Activity of Novel Tetrazoles Clubbed with Pyrimidine : A recent study synthesized pyrimidine tetrazole derivatives and assessed their antimicrobial activity, illustrating the pharmaceutical potential of pyrimidine derivatives (Bhoge et al., 2021).

Propriétés

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-10-5-6-12(7-11(10)2)18-15(21)19-13-8-16-14(17-9-13)20(3)4/h5-9H,1-4H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSAJQHEBOALM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)